molecular formula C20H15N3O B5884037 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone CAS No. 6055-75-0

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone

Katalognummer B5884037
CAS-Nummer: 6055-75-0
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR and has been extensively studied for its potential use in cancer therapy.

Wirkmechanismus

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has also been shown to inhibit the migration and invasion of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Zukünftige Richtungen

1. Combination therapy: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. Future studies could focus on the development of combination therapies that include this compound.
2. Drug delivery: The solubility and stability issues associated with this compound could be addressed through the development of new drug delivery systems.
3. New targets: While this compound is a potent inhibitor of EGFR, there are other tyrosine kinases that play important roles in cancer biology. Future studies could focus on the development of inhibitors that target these kinases.
4. Personalized medicine: this compound could be used as a tool for identifying patients who are likely to respond to EGFR-targeted therapy. Future studies could focus on the development of biomarkers that predict response to this compound.
In conclusion, this compound is a potent and selective inhibitor of EGFR tyrosine kinase that has potential applications in cancer therapy. Further research is needed to address its limitations and explore new directions for its use in cancer treatment.

Synthesemethoden

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine, 2-pyridinecarboxaldehyde, and 2-aminobenzamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356708
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6055-75-0
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.